molecular formula C7H5ClN2O2S2 B3031333 2-Amino-1,3-benzothiazole-6-sulfonyl chloride CAS No. 252873-55-5

2-Amino-1,3-benzothiazole-6-sulfonyl chloride

Cat. No. B3031333
CAS RN: 252873-55-5
M. Wt: 248.7 g/mol
InChI Key: TZUVGYNZHMPZHG-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a compound useful in organic synthesis . It is a colorless to pale yellow solid . It has a strong chlorinating property and can react with water to produce sulfuric acid and toxic hydrogen chloride gas . It is often used as a sulfonylating agent in organic compounds .


Molecular Structure Analysis

The empirical formula of 2-Amino-1,3-benzothiazole-6-sulfonyl chloride is C7H4ClNO2S2 and its molecular weight is 233.70 . The SMILES string representation of the molecule is ClS(=O)(=O)c1ccc2ncsc2c1 .


Chemical Reactions Analysis

2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a strong chlorinating agent and can react with water to produce sulfuric acid and toxic hydrogen chloride gas . It is often used as a sulfonylating agent in organic compounds .


Physical And Chemical Properties Analysis

2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a colorless to pale yellow solid . It has a strong chlorinating property and can react with water to produce sulfuric acid and toxic hydrogen chloride gas . The empirical formula of the compound is C7H4ClNO2S2 and its molecular weight is 233.70 . The SMILES string representation of the molecule is ClS(=O)(=O)c1ccc2ncsc2c1 .

Scientific Research Applications

Safety and Hazards

2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a hazardous chemical. It can cause eye damage and skin corrosion . It reacts violently with water, producing sulfuric acid and toxic hydrogen chloride gas . Therefore, it should be handled with care, using appropriate personal protective equipment such as gloves, goggles, and protective clothing .

Future Directions

Benzothiazole derivatives, including 2-Amino-1,3-benzothiazole-6-sulfonyl chloride, have gained significant attention in various fields of research due to their unique chemical structure and potential biological activities . They are especially relevant in modern research and development in medicinal chemistry and pharmacology due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . Future research will likely focus on the development of targeted synthesis of benzothiazole analogs and the exploration of their biological activities .

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(9)10-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUVGYNZHMPZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626273
Record name 2-Amino-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-benzothiazole-6-sulfonyl chloride

CAS RN

252873-55-5
Record name 2-Amino-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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